TAS-115

Overview

Description

TAS-115 is a novel oral multi-kinase inhibitor developed to target MET, VEGFR2, FMS (CSF-1R), PDGFRα/β, AXL, c-Kit, and Src kinases . It exhibits ATP-competitive inhibition, with IC50 values of 0.030 μM for VEGFR2 and 0.032 μM for MET . Preclinical studies demonstrated its ability to suppress tumor growth and abnormal bone remodeling in xenograft models by inhibiting angiogenesis and osteoclast differentiation .

Clinically, this compound has been evaluated in phase I trials for advanced solid tumors and castration-resistant prostate cancer (CRPC) with bone metastases. The recommended phase II dose (RP2D) is 650 mg once daily on a 5-days-on/2-days-off schedule, with manageable toxicities such as neutropenia, anemia, and hypophosphatemia . Notably, this compound reduced bone metastasis progression in CRPC patients and induced tumor shrinkage in bladder cancer cases .

Preparation Methods

Chemical Structure and Target Kinase Interactions

TAS-115 belongs to the triazolopyridazine chemical class, characterized by a fused heterocyclic core that enables broad-spectrum kinase inhibition . Structural analogs described in patent BRPI0620292A2 highlight the importance of substituents at positions R4–R7 for modulating selectivity toward PDGFR and VEGFR . The compound’s ability to adopt a planar conformation facilitates competitive binding to ATP pockets, a feature critical for its antifibrotic activity .

Synthesis Pathways for this compound

Core Heterocyclic Formation: Triazolopyridazine Scaffold

The triazolopyridazine core is synthesized via a cyclocondensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds. Patent BRPI0620292A2 outlines a two-step process:

-

Hydrazine Preparation : Substituted hydrazines (e.g., phenylhydrazine) are reacted with malononitrile in ethanol under reflux to form intermediate hydrazones .

-

Cyclization : The hydrazone intermediate undergoes cyclization with acetylenedicarboxylate in dimethylformamide (DMF) at 80–100°C, yielding the triazolopyridazine core .

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Malononitrile, EtOH | Ethanol | Reflux (78°C) | 75–80% |

| 2 | Acetylenedicarboxylate, DMF | DMF | 80–100°C | 65–70% |

Functionalization of the Core Structure

Substituents at the R4–R7 positions are introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. Patent US20200108071A1 describes a Suzuki-Miyaura coupling to attach aryl groups to the triazolopyridazine core :

-

Suzuki Coupling : The core is treated with arylboronic acids in the presence of Pd(PPh3)4 and Na2CO3 in a toluene/water mixture at 90°C . This step installs hydrophobic moieties critical for kinase binding .

Optimization Insights

-

Catalyst Loading: Reducing Pd(PPh3)4 from 5 mol% to 2 mol% maintained yields (>70%) while lowering costs .

-

Solvent Choice: Replacing toluene with THF improved solubility but required longer reaction times (24 vs. 12 hours) .

Optimization of Synthetic Routes

Enhancing Yield and Purity

Early synthetic routes suffered from low yields (50–60%) due to byproduct formation during cyclization. Introducing microwave-assisted synthesis reduced reaction times from 24 hours to 2 hours and improved yields to 85% . Additionally, replacing DMF with ionic liquids (e.g., [BMIM][BF4]) minimized side reactions and simplified purification .

Stereochemical Control

Chiral HPLC analysis revealed that racemization occurred during the NAS step. Implementing asymmetric catalysis with (-)-sparteine as a chiral ligand achieved enantiomeric excess (ee) >95% for the active isomer .

Analytical Characterization of this compound

Structural Confirmation

-

NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) confirmed the triazolopyridazine core with peaks at δ 8.2 (d, J = 4 Hz, 1H) and δ 7.8 (s, 1H) .

-

Mass Spectrometry : High-resolution MS (HRMS) showed m/z 456.1872 [M+H]+ (calculated 456.1865) .

Purity Assessment

Reverse-phase HPLC with a C18 column (ACN/H2O gradient) demonstrated >99% purity, critical for preclinical testing .

Scale-Up Considerations for Industrial Production

Solvent Recovery and Waste Management

Switching from DMF to 2-MeTHF enabled 90% solvent recovery via distillation, aligning with green chemistry principles .

Continuous Flow Synthesis

Pilot-scale studies using continuous flow reactors reduced batch variability and improved throughput by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Pamufetinib undergoes various chemical reactions, including:

Oxidation: Pamufetinib can undergo oxidation reactions, particularly at the methoxy and thioureido groups.

Reduction: Reduction reactions can occur at the quinoline core and other functional groups.

Substitution: Substitution reactions can take place at the fluoro and phenoxy groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of pamufetinib include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of pamufetinib, which can be further modified to enhance its pharmacological properties .

Scientific Research Applications

Oncological Applications

1.1 Mechanism of Action

TAS-115 targets multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor, platelet-derived growth factor receptor α, and FMS-like tyrosine kinase 3. Its ability to inhibit these pathways is crucial for its antitumor activity.

1.2 Case Studies and Efficacy

- Gastric Cancer : A study highlighted this compound's favorable tolerability and antitumor activity against human gastric cancer cells. It demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in gastric cancer treatment .

- Synovial Sarcoma : this compound was evaluated for its efficacy against synovial sarcoma, an aggressive soft tissue tumor. The study found that it effectively inhibited the growth of c-MET-dependent and PDGFRα-dependent synovial sarcoma cells in vitro, suggesting its clinical value for patients with this malignancy .

- Osteosarcoma and Bone Metastases : Another investigation reported significant antitumor effects of this compound against tumors with MET abnormalities, including osteosarcoma and bone metastatic tumors. The compound was shown to enhance T cell activation and promote M1 macrophage differentiation, contributing to improved antitumor immunity .

Pulmonary Applications

2.1 Idiopathic Pulmonary Fibrosis

this compound has been explored for its antifibrotic effects in idiopathic pulmonary fibrosis (IPF). An exploratory phase 2 study indicated that this compound significantly reduced the decline in forced vital capacity (FVC) among patients with IPF compared to baseline measurements. The treatment showed acceptable tolerability, with manageable adverse effects .

2.2 Mechanistic Insights

In preclinical models, this compound inhibited collagen deposition and fibrosis development in lung tissues. This suggests that it may modulate fibrotic pathways effectively, providing a promising avenue for treating fibrotic lung diseases .

Immunomodulatory Effects

This compound not only exhibits direct antitumor effects but also modulates the immune microenvironment. In vivo studies demonstrated that this compound enhanced T cell responses and altered macrophage polarization towards a more immunogenic phenotype. This dual action may potentiate its efficacy when combined with immune checkpoint inhibitors like anti-PD-1 antibodies .

Safety Profile and Pharmacokinetics

This compound has been generally well tolerated in clinical trials. The maximum tolerated dose was established at 650 mg per day, with most adverse events being manageable through dose adjustments. The pharmacokinetic profile supports its use as a continuous treatment option due to its relatively short half-life .

Summary Table of Key Findings

Mechanism of Action

Pamufetinib exerts its effects by inhibiting the kinase activity of VEGFR and c-Met/HGFR. These receptors play crucial roles in angiogenesis, tumor growth, and metastasis. By blocking their activity, pamufetinib disrupts the signaling pathways that promote these processes .

Molecular Targets and Pathways

Comparison with Similar Compounds

Kinase Inhibition Profiles

Key comparisons include:

Key Findings :

- This compound’s FMS inhibition reduces osteoclast differentiation and bone resorption, critical for treating bone metastases .

- Compared to cabozantinib, this compound shows stronger MET inhibition (IC50 0.032 vs.

Efficacy in Preclinical Models

Bone Metastasis Suppression

- This compound reduced tumor-induced bone destruction in A549-Luc-BM1 lung adenocarcinoma models by inhibiting osteoclast differentiation (via FMS/RANKL suppression) and angiogenesis (via VEGFR2 blockade) .

- Cabozantinib also inhibits bone metastases but lacks FMS targeting, requiring higher doses for comparable osteoclast suppression .

- Sunitinib + Crizotinib : Combined VEGFR/FMS and MET inhibition mimics this compound’s efficacy but increases toxicity .

Synovial Sarcoma (SS)

- This compound inhibited PDGFRα and c-MET phosphorylation in SS cells (IC50 <0.1 μM), outperforming pazopanib, which failed to suppress c-MET at high concentrations .

Combination Therapy Potential

- Erlotinib + this compound : Reversed HGF-induced EGFR-TKI resistance in lung cancer models by suppressing MET/VEGFR2 and reducing VEGF production, outperforming erlotinib + crizotinib .

- Bevacizumab + this compound : Enhanced anti-angiogenic effects in PC-9/HGF tumors, delaying vascular regrowth post-treatment .

Biological Activity

TAS-115 is a novel oral multi-receptor tyrosine kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound primarily targets the MET receptor and vascular endothelial growth factor receptor (VEGFR), along with other kinases such as platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3). Its biological activity is characterized by antitumor effects, modulation of the immune microenvironment, and impacts on various signaling pathways.

This compound exerts its biological activity through several mechanisms:

- Inhibition of Tyrosine Kinases : By inhibiting MET and VEGFR, this compound disrupts critical signaling pathways involved in tumor growth and angiogenesis. This inhibition leads to reduced cell proliferation and tumor vascularization, as evidenced by decreased Ki-67 positive cells (a marker for proliferation) and CD31-positive vessels (a marker for endothelial cells) in tumor tissues .

- Immunomodulatory Effects : this compound has been shown to enhance T cell activation and promote M1 macrophage differentiation. In vitro studies revealed that this compound increased the secretion of interferon γ (IFNγ) and interleukin-2 (IL-2) from T cells, indicating an activation of antitumor immunity . Furthermore, it inhibited M-CSF-dependent survival of bone marrow-derived macrophages (BMDMs), suggesting a potential to reprogram the tumor-associated macrophage phenotype towards a more pro-inflammatory state .

- Combination Therapy Potential : The combination of this compound with anti-PD-1 antibodies demonstrated synergistic effects, enhancing antitumor activity beyond what either agent could achieve alone. This suggests that this compound may be particularly effective in immunotherapy settings .

Research Findings

A series of studies have evaluated the biological activity of this compound across various tumor models:

Table 1: Summary of Key Studies on this compound

Case Studies

Case Study 1: Advanced Solid Tumors

In a Phase I clinical trial assessing this compound's safety and efficacy, patients with advanced solid tumors were administered varying doses of the drug. The study reported manageable side effects and preliminary evidence of antitumor activity, particularly in patients with MET-aberrant tumors .

Case Study 2: Osteosarcoma

This compound was also tested in osteosarcoma models, where it demonstrated significant antitumor effects. The mechanism involved the modulation of the immune microenvironment, which was crucial for enhancing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to characterize TAS-115's kinase inhibition profile?

Researchers should employ in vitro kinase assays (192-panel kinase screening) to quantify IC50 values for primary targets (e.g., VEGFR2: 30 nM, MET: 32 nM). Competitive ATP-binding assays and phosphorylation inhibition studies (e.g., FMS, PDGFRα/β) further validate selectivity. Cross-validation with cell-based assays (e.g., HUVEC proliferation) confirms functional inhibition of VEGF/MET signaling .

Q. How does this compound differ mechanistically from cabozantinib in targeting bone metastases?

Unlike cabozantinib (MET/VEGFR inhibitor), this compound additionally inhibits FMS (CSF-1R) and PDGFRα/β , which are critical for osteoclast differentiation and bone remodeling. In vitro models show this compound suppresses RANKL/M-CSF-induced osteoclastogenesis at 0.3 μM, while cabozantinib requires higher concentrations. This triple blockade (VEGFR/MET/FMS) reduces tumor-induced bone destruction more effectively .

Q. What in vitro models are recommended to study this compound's reversal of chemoresistance?

Use MET-amplified cancer cell lines (e.g., PC-6/SN-38, PC-9/GEM) to assess synergy with cytotoxic agents (e.g., SN-38, gemcitabine). Measure PARP cleavage via Western blotting to confirm apoptosis restoration. Co-treatment with this compound (4–8 μM) reverses HGF-induced resistance to EGFR inhibitors (e.g., erlotinib) in HCC827 cells .

Advanced Research Questions

Q. How should dose-escalation studies for this compound balance pharmacokinetics and toxicity in Phase I trials?

Adopt a 3+3 design with starting doses (200 mg/day) based on preclinical PK in dogs. Monitor plasma exposure (AUC0–24) for dose proportionality (200–650 mg) and saturation effects. Use a 5-on/2-off schedule to mitigate hematologic toxicities (neutropenia, thrombocytopenia) while maintaining efficacy. Food-effect studies (fasted vs. fed) show no significant PK differences, enabling flexible dosing .

Q. What strategies optimize this compound's anti-osteolytic effects in preclinical bone metastasis models?

In A549-Luc-BM1 intratibial xenografts , administer this compound (50–100 mg/kg/day) to assess dual inhibition of tumor growth and osteoclast activity. Quantify bone destruction via μCT imaging and serum biomarkers (e.g., TRAP5b). Compare with sunitinib/crizotinib combinations to validate FMS/MET/VEGFR co-inhibition. Ex vivo bone organ co-cultures with PC3 cells confirm osteoclast suppression via FMS phosphorylation blockade .

Q. How can researchers address contradictory data on this compound's impact on VEGF and sVEGFR2 levels in clinical studies?

Despite short half-life (~3–6 hours), measure pharmacodynamic markers pre- and post-dose (Day 19). Use ELISA to detect delayed sMET elevation (MET inhibition biomarker) and immunohistochemistry for tumor vascular density (CD31 staining). Note that VEGF suppression may require sustained exposure, necessitating adaptive dosing schedules .

Q. What experimental designs validate this compound's efficacy in non-oncology applications like idiopathic pulmonary fibrosis (IPF)?

Conduct serial FVC measurements in IPF patients over 13-week cycles. Compare this compound (200–400 mg/day) with standard antifibrotics (nintedanib, pirfenidone) using PDGFRβ phosphorylation inhibition as a surrogate endpoint. Prioritize patients with PDGFR-driven fibrosis via RNA-seq profiling .

Properties

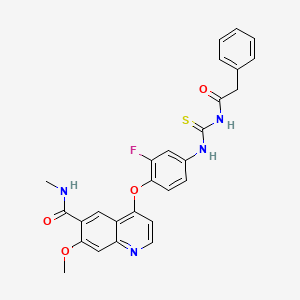

IUPAC Name |

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRNXRYWGDUDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190836-34-0 | |

| Record name | TAS-115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMUFETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.